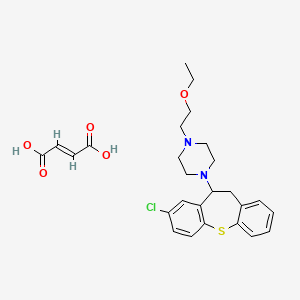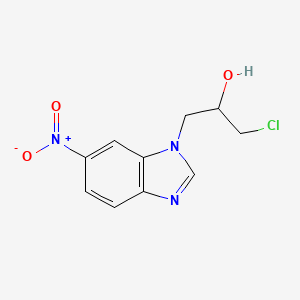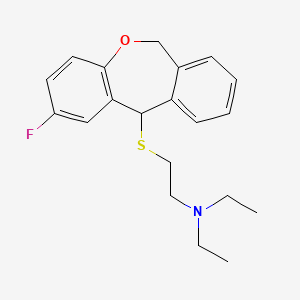
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a ganglion-blocking agent and a centrally acting nicotine antagonist used in neuroscience research. This compound is known for its ability to block acetylcholine receptors at the neuromuscular junction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride typically involves the reaction of norbornene with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly employed in studies involving calcium channels and nicotine antagonism. The compound is also used in neuroscience research to investigate the effects of nicotine and other neurotransmitters on neuronal activity.
Mecanismo De Acción
The mechanism by which 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride exerts its effects involves blocking acetylcholine receptors at the neuromuscular junction. This blockade prevents the action of acetylcholine, leading to a reduction in muscle contractions and other physiological responses. The compound also acts as a noncompetitive antagonist of nicotine receptors, interfering with the binding of nicotine to its receptors.
Comparación Con Compuestos Similares
Hexamethonium
Trimetaphan
Mecamylamine
Propiedades
Número CAS |
91369-55-0 |
|---|---|
Fórmula molecular |
C11H22ClN |
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
N,N,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)9-6-5-8(7-9)10(11)12(3)4;/h8-10H,5-7H2,1-4H3;1H |
Clave InChI |
NASQWXZGHPKSFX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1N(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)












